![molecular formula C13H17BF2O3 B6302309 3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester CAS No. 2230088-81-8](/img/structure/B6302309.png)
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . Its IUPAC name is 2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 270.08 .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a boronic ester. It also contains a phenyl ring with two fluorine atoms and a methoxy group attached .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Organotrifluoroborate Salts
The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . These organotrifluoroborate salts are used in various chemical reactions, including Suzuki–Miyaura couplings .
Synthesis of Bioactive Compounds
This compound can be used in the synthesis of bioactive compounds. For example, it can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the biosynthesis and metabolism of several steroid hormones.
Preparation of Boronic Esters
This compound can be used in the preparation of boronic esters . Boronic esters are versatile compounds that are used in a variety of chemical reactions, including cross-coupling reactions and homologation reactions.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAYDWONVUGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methoxyphenylboronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.